molecular formula C13H13O3P B14303507 Methyl (2-hydroxyphenyl)phenylphosphinate CAS No. 112122-86-8

Methyl (2-hydroxyphenyl)phenylphosphinate

Cat. No.: B14303507
CAS No.: 112122-86-8
M. Wt: 248.21 g/mol
InChI Key: UJCAJPANRYSJAE-UHFFFAOYSA-N
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Description

Methyl (2-hydroxyphenyl)phenylphosphinate is an organophosphorus compound that features a phosphinate group attached to a phenyl ring and a hydroxyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-hydroxyphenyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with methyl 2-hydroxybenzoate under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-hydroxyphenyl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinates, depending on the specific reaction and conditions employed .

Scientific Research Applications

Methyl (2-hydroxyphenyl)phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2-hydroxyphenyl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (2-hydroxyphenyl)phenylphosphinate include:

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a phosphinate group attached to phenyl rings. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

112122-86-8

Molecular Formula

C13H13O3P

Molecular Weight

248.21 g/mol

IUPAC Name

2-[methoxy(phenyl)phosphoryl]phenol

InChI

InChI=1S/C13H13O3P/c1-16-17(15,11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h2-10,14H,1H3

InChI Key

UJCAJPANRYSJAE-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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